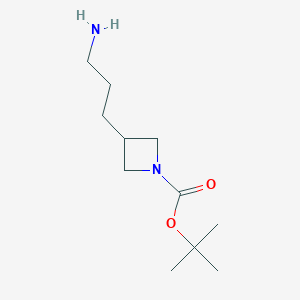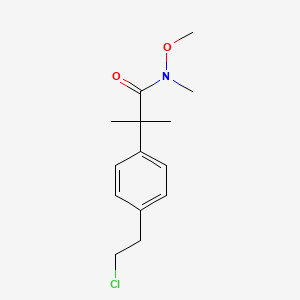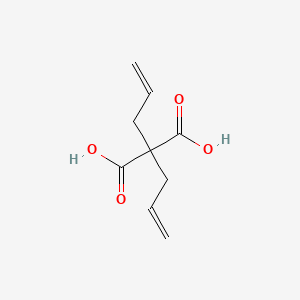
Dihydroxyacetone Phosphate 13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroxyacetone Phosphate 13C3 is a labeled form of dihydroxyacetone phosphate, a crucial intermediate in various metabolic pathways, including glycolysis and the Calvin cycle . The 13C3 label indicates that three carbon atoms in the molecule are isotopically labeled with carbon-13, a stable isotope of carbon. This labeling is particularly useful in metabolic studies and tracer experiments to track the biochemical pathways and reactions involving dihydroxyacetone phosphate.
准备方法
Synthetic Routes and Reaction Conditions
Dihydroxyacetone phosphate can be synthesized through both chemical and enzymatic routes. The chemical synthesis often involves the production of a storable precursor that can be converted to dihydroxyacetone phosphate immediately before use . Enzymatic routes typically involve the use of dihydroxyacetone synthase, which catalyzes the transketolation between formaldehyde and hydroxypyruvate, leading to the formation of dihydroxyacetone . This can then be phosphorylated using dihydroxyacetone kinase .
Industrial Production Methods
Industrial production methods for dihydroxyacetone phosphate often involve microbial fermentation processes. For instance, methylotrophic yeasts can be used to convert methanol to formaldehyde, which is then used in the synthesis of dihydroxyacetone phosphate . The phosphorylation step can be coupled with the production system to achieve higher yields .
化学反应分析
Types of Reactions
Dihydroxyacetone phosphate undergoes various types of chemical reactions, including:
Isomerization: It is rapidly and reversibly isomerized to glyceraldehyde 3-phosphate by triose phosphate isomerase.
Oxidation and Reduction: It can participate in redox reactions as part of metabolic pathways.
Phosphorylation and Dephosphorylation: It can be phosphorylated to form other intermediates or dephosphorylated to form dihydroxyacetone.
Common Reagents and Conditions
Common reagents used in reactions involving dihydroxyacetone phosphate include formaldehyde, hydroxypyruvate, and various enzymes like dihydroxyacetone synthase and dihydroxyacetone kinase . Reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity.
Major Products
Major products formed from reactions involving dihydroxyacetone phosphate include glyceraldehyde 3-phosphate, which is a key intermediate in glycolysis, and other phosphorylated sugars involved in metabolic pathways .
科学研究应用
Dihydroxyacetone phosphate 13C3 has a wide range of scientific research applications:
作用机制
Dihydroxyacetone phosphate exerts its effects primarily through its role as an intermediate in metabolic pathways. It is involved in the glycolysis pathway, where it is converted to glyceraldehyde 3-phosphate by triose phosphate isomerase . This conversion is crucial for the continuation of glycolysis and the production of energy in the form of ATP. In the Calvin cycle, dihydroxyacetone phosphate is involved in the synthesis of sedoheptulose 1,7-bisphosphate and fructose 1,6-bisphosphate, which are used to reform ribulose 5-phosphate .
相似化合物的比较
Similar Compounds
Glyceraldehyde 3-phosphate: An isomer of dihydroxyacetone phosphate involved in glycolysis.
Fructose 1,6-bisphosphate: A precursor in the glycolysis pathway that breaks down into dihydroxyacetone phosphate and glyceraldehyde 3-phosphate.
Sedoheptulose 1,7-bisphosphate: Involved in the Calvin cycle and synthesized from dihydroxyacetone phosphate.
Uniqueness
Dihydroxyacetone phosphate is unique due to its dual role in both glycolysis and the Calvin cycle, making it a central molecule in both energy production and carbon fixation . The 13C3 labeling further enhances its utility in research by allowing precise tracking of its metabolic fate .
属性
CAS 编号 |
217961-77-8 |
|---|---|
分子式 |
¹³C₃H₇O₆P |
分子量 |
173.04 |
同义词 |
1-Hydroxy-3-(phosphonooxy)-2-propanone-1,2,3-13C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide](/img/structure/B1144597.png)
![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)
